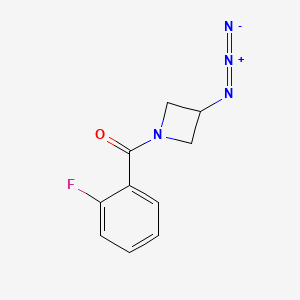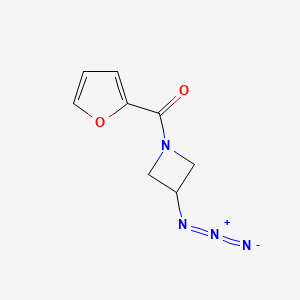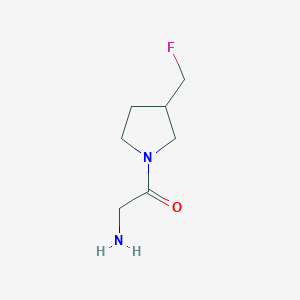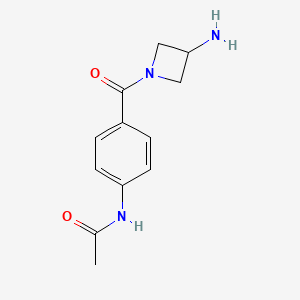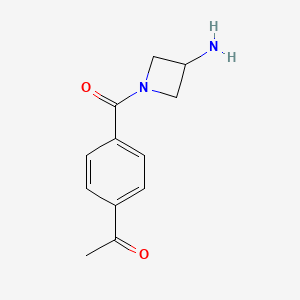
1-(2-Azidoethyl)-3,3-difluoropyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Azidoethyl)-3,3-difluoropyrrolidine involves various chemical reactions. For instance, it can be synthesized through [3+2] cycloaddition, a method pivotal in the creation of compounds with potential medicinal applications. Another method involves the use of sodium periodate, which gives rise to particles with a diameter of up to one micrometer .Scientific Research Applications
Synthesis and Building Blocks
1-(2-Azidoethyl)-3,3-difluoropyrrolidine serves as a valuable intermediate in the synthesis of various complex organic molecules. This compound's unique structural features make it a useful building block for synthesizing a wide range of heterocyclic compounds and for modifications in medicinal chemistry.
Synthesis of Difluoropyrrolidines : The synthesis of 3,3-difluoropyrrolidines has been achieved through efficient synthetic routes involving cyclization processes and nucleophilic additions. These processes highlight the utility of difluoropyrrolidine derivatives in organic synthesis, providing access to fluorinated heterocycles that are of interest in drug discovery and development (Xu et al., 2005), (McAlpine et al., 2015).
N-Heterocyclic Building Blocks : The compound has been utilized in the preparation of 2H-azirine-2-carbonyl azides, showcasing its role in generating new heterocyclic building blocks that undergo various rearrangements to produce biologically active molecules (Funt et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the incorporation of the difluoropyrrolidine scaffold has been explored to enhance the pharmacokinetic profiles of drug candidates. The fluorine atoms contribute to the metabolic stability and can affect the biological activity of the molecules.
- Enzyme Inhibitors : The difluoromethylenation process to synthesize chiral 2,4-disubstituted 3,3-difluoropyrrolidines demonstrates the importance of the difluoropyrrolidine moiety in the design of enzyme inhibitors, highlighting its impact on decreasing the basicity of the amine functionality and inhibiting enzymatic recognition processes (Li & Hu, 2007).
Advanced Organic Synthesis and Material Science
The versatility of this compound extends into advanced organic synthesis, where its azide group facilitates the construction of complex molecular architectures, and in material science for the development of new materials with potential applications in various fields.
- Complex Heterocycles : Utilization in the synthesis of complex heterocyclic compounds, such as spiro[pyrrolidine-3,3'-oxindoles], through cascade transformations showcases the compound's role in building intricate molecular structures with potential biological relevance (Akaev et al., 2017).
Mechanism of Action
Target of Action
Azides and pyrrolidines, which are part of this compound, are often used in the synthesis of biologically active molecules . Azides can react with alkynes to form stable triazole rings, a reaction known as click chemistry, which is often used in drug design . Pyrrolidines are found in many bioactive compounds and can interact with various biological targets .
Mode of Action
Without specific studies on “1-(2-Azidoethyl)-3,3-difluoropyrrolidine”, it’s difficult to predict its exact mode of action. Azides can act as a bio-orthogonal chemical reporter that can be selectively modified with probes for visualization or enrichment . Pyrrolidines can exhibit diverse modes of action depending on their substitution pattern .
Biochemical Pathways
Compounds containing azides and pyrrolidines can be involved in a wide range of biochemical processes .
Result of Action
Without specific studies, it’s difficult to predict the molecular and cellular effects of “this compound”. Azides and pyrrolidines are often used in the synthesis of biologically active compounds, suggesting that this compound could potentially have bioactive properties .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of azides can be influenced by the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These interactions are crucial for the synthesis of complex molecules and the modification of biomolecules. The azide group of this compound can form stable triazole linkages with alkyne-containing molecules, facilitating the creation of bioconjugates and other functionalized compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through CuAAC reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, including alterations in signaling pathways and gene expression patterns . Additionally, the compound’s interactions with cellular proteins and enzymes can impact cellular metabolism, potentially leading to changes in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to participate in CuAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition of the azide and alkyne groups. The resulting triazole linkage is highly stable and can be used to modify biomolecules, such as proteins and nucleic acids. This modification can lead to changes in the activity and function of the modified biomolecules, including enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to minimal changes in cellular function and higher doses resulting in more significant effects. Toxic or adverse effects have been observed at high doses, including changes in organ function and overall health . It is important to carefully control the dosage when using this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving azide reduction and triazole formation, leading to the production of stable metabolites . These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within cells, potentially leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with potential implications for its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum, mitochondria, and nucleus can influence its interactions with biomolecules and its overall effects on cellular function.
Properties
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTWIEHDIYYTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




